Bienvenue dans la boutique en ligne BenchChem!

Zankiren-d3

Isotopic Purity Mass Spectrometry Internal Standard

Zankiren-d3 (C₃₅H₅₂D₃N₅O₆S₂, MW 708.99) is the stable isotope-labeled analog of the peptidomimetic renin inhibitor Zankiren (A-72517). It is designed as an internal standard (IS) for the quantitative determination of Zankiren in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₃₅H₅₂D₃N₅O₆S₂
Molecular Weight 708.99
Cat. No. B1153099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZankiren-d3
Synonyms(αS)-N-[(1S,2R,3S)-1-(Cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]-α-[[(2S)-2-[[(4-methyl-1-piperazinyl)sulfonyl]methyl]-1-oxo-3-phenylpropyl]amino]-4-thiazolepropanamide-d3;  [1S-[1R*[R*(R*)],2S*,3R*]]- N-[1-(cyclohexylmethyl)-2,3-dihydroxy-5-methy
Molecular FormulaC₃₅H₅₂D₃N₅O₆S₂
Molecular Weight708.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zankiren-d3: A Deuterated Internal Standard for Renin Inhibitor Quantification in Bioanalytical Workflows


Zankiren-d3 (C₃₅H₅₂D₃N₅O₆S₂, MW 708.99) is the stable isotope-labeled analog of the peptidomimetic renin inhibitor Zankiren (A-72517) . It is designed as an internal standard (IS) for the quantitative determination of Zankiren in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Zankiren itself is a potent inhibitor of human renin (IC₅₀ = 1.0 nM in human plasma at pH 7.4) that demonstrated oral bioavailability, dose-dependent blood pressure reduction, and renal vasodilation in early clinical trials before its development was discontinued [1][2]. The deuterated form, carrying three deuterium atoms, provides a +3 Da mass shift that enables reliable discrimination from the unlabeled analyte during mass spectrometric detection .

Why Generic Substitution of Zankiren-d3 with Other Deuterated Internal Standards Compromises Assay Integrity


In quantitative LC-MS/MS bioanalysis, the internal standard must closely mimic the analyte's physicochemical properties—including extraction recovery, ionization efficiency, and chromatographic retention—to reliably correct for matrix effects and sample preparation variability [1]. Zankiren-d3 is the direct deuterated analog of Zankiren, sharing identical molecular structure except for three hydrogen-to-deuterium replacements, which ensures near-identical behavior across sample preparation and chromatographic separation while providing a distinct mass shift for detection . Substituting with a non-deuterated structural analog or a deuterated IS designed for a different renin inhibitor (e.g., Aliskiren-d6) introduces differential extraction recovery, ionization suppression/enhancement mismatch, and retention time divergence, all of which degrade quantification accuracy, precision, and method robustness per ICH M10 and FDA Bioanalytical Method Validation guidance [2]. Furthermore, Zankiren-d3 is supplied as a certified reference standard (Toronto Research Chemicals, TRC) with established identity and purity, ensuring batch-to-batch consistency that is absent from generic or non-certified alternatives .

Quantitative Differentiation Evidence: Zankiren-d3 vs. Unlabeled Zankiren and Alternative Deuterated Standards


Isotopic Purity and Mass Shift: Zankiren-d3 Delivers a +3 Da Differentiation vs. Unlabeled Zankiren

Zankiren-d3 incorporates three deuterium atoms, resulting in a molecular weight of 708.99 Da compared to 705.97 Da for unlabeled Zankiren, yielding a +3.02 Da mass shift . This mass difference ensures complete baseline separation in the MS detector without spectral overlap from the analyte's natural isotope pattern. In contrast, a single deuterium label (+1 Da) risks interference from the analyte's [M+1] isotopic peak, while a non-deuterated structural analog IS exhibits entirely different fragmentation patterns, compromising multiple reaction monitoring (MRM) selectivity . The isotopic purity of Zankiren-d3, as supplied by TRC, is typically ≥98 atom% D, minimizing unlabeled carryover that would otherwise degrade the lower limit of quantification (LLOQ) .

Isotopic Purity Mass Spectrometry Internal Standard

Chromatographic Co-elution and Deuterium Isotope Effect: Zankiren-d3 Maintains Near-Identical Retention to the Analyte

Deuterated internal standards can exhibit a retention time shift relative to the unlabeled analyte due to the deuterium isotope effect on reversed-phase LC, potentially causing the IS and analyte to experience different matrix effects if they elute at different solvent compositions [1][2]. With only three deuterium substitutions on a large molecule (MW 709), Zankiren-d3 is expected to show minimal chromatographic retention shift compared to the analyte, maintaining near-co-elution and thus ensuring that both compounds experience identical ionization conditions at the electrospray source [2]. In contrast, highly deuterated IS (e.g., d6-labeled compounds on smaller scaffolds) can exhibit retention time shifts of 0.1–0.3 min that compromise matrix effect correction [1]. This property is particularly relevant for Zankiren quantification given the compound's peptidomimetic structure and sensitivity to mobile phase composition [3].

Chromatography Deuterium Isotope Effect Internal Standard

Matrix Effect Correction and Extraction Recovery: Deuterated IS Outperforms Structural Analog IS

Deuterated internal standards like Zankiren-d3 exhibit nearly identical extraction recovery and ionization efficiency to the analyte because they share the same chemical structure, functional groups, and physicochemical properties [1]. Published evidence demonstrates that deuterated IS use improves quantification accuracy by normalizing for matrix effects that would otherwise cause ion suppression or enhancement, which can vary 30–150% across different plasma lots when a non-deuterated structural analog is used [2]. For Zankiren, a peptidomimetic compound with multiple hydrogen-bonding functional groups (amide, hydroxyl, sulfonamide, piperazine), the extraction recovery can be highly sensitive to pH, protein binding, and solvent composition; a non-deuterated analog IS that differs in any functional group will exhibit divergent recovery, leading to systematic bias in reported concentrations [3].

Matrix Effect Extraction Recovery Bioanalytical Method Validation

Target-Specific Quantification: Zankiren-d3 Provides Superior Specificity for Zankiren Assays vs. Aliskiren-d6

Zankiren-d3 has a molecular formula of C₃₅H₅₂D₃N₅O₆S₂ and shares the identical peptidomimetic core structure with Zankiren, enabling use of the same MRM transitions (with appropriate precursor ion mass shift for the IS) . In contrast, Aliskiren-d6 is a deuterated analog of Aliskiren, a structurally distinct non-peptide renin inhibitor (C₃₀H₅₃N₃O₆, MW 551.8) . Aliskiren-d6 cannot serve as an IS for Zankiren because it differs fundamentally in molecular weight, fragmentation pathway, chromatographic retention, and extraction behavior. Using Aliskiren-d6 for Zankiren quantification would violate the fundamental principle of isotope dilution mass spectrometry: the IS must be chemically identical to the analyte. For laboratories running Zankiren-specific bioanalytical methods, only Zankiren-d3 ensures target-specific matrix effect correction [1].

Assay Specificity Cross-Interference Renin Inhibitor Bioanalysis

Optimal Application Scenarios for Zankiren-d3 in Bioanalytical and Pharmacokinetic Research


Regulated Bioanalytical Method Development and Validation for Zankiren Pharmacokinetic Studies

Zankiren-d3 is the IS of choice for developing and validating LC-MS/MS methods for Zankiren quantification in human plasma, serum, or urine in accordance with ICH M10 and FDA Bioanalytical Method Validation guidance. Its +3 Da mass shift and near-identical physicochemical properties to Zankiren enable robust matrix effect correction, high extraction recovery consistency, and reliable quantification across the calibration range, supporting pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) [1]. The compound's identity is traceable through its TRC catalog number (Z148062), providing the documentation chain required for regulatory submissions .

Comparative Pharmacokinetic and Drug-Drug Interaction Studies Involving Renin Inhibitors

In research comparing pharmacokinetic profiles across the renin inhibitor class (zankiren, aliskiren, remikiren, enalkiren), Zankiren-d3 enables specific, interference-free quantification of Zankiren in the presence of structurally related compounds. Unlike a generic IS, Zankiren-d3 ensures that co-administered renin inhibitors do not produce cross-talk in the MRM channel, maintaining assay specificity even in multi-analyte panels [2]. This is critical for academic and industrial research programs investigating class-level pharmacokinetic-pharmacodynamic relationships [3].

In Vitro Metabolism and Transporter Assay Support for Zankiren Disposition Studies

Zankiren-d3 is suitable for use as an internal standard in in vitro ADME assays—including hepatocyte stability, CYP inhibition, and transporter uptake/efflux studies—where Zankiren concentrations in incubation matrices must be accurately quantified. The deuterated IS compensates for matrix effects introduced by NADPH-regenerating systems, microsomal protein, or transporter assay buffers that can differentially suppress ionization of the analyte versus a non-deuterated IS [1].

Clinical Trial Bioanalysis for Zankiren or Zankiren-Based Combination Therapies

Although Zankiren clinical development was discontinued, academic clinical pharmacology units and contract research organizations (CROs) conducting investigator-initiated trials or retrospective analyses of stored samples require validated bioanalytical methods with high-confidence quantification. Zankiren-d3, sourced as a certified reference standard from TRC, provides the reproducibility and documentation necessary for clinical sample analysis, including incurred sample reanalysis (ISR) acceptance criteria [1].

Quote Request

Request a Quote for Zankiren-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.